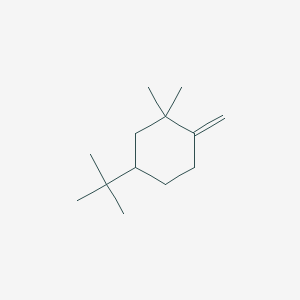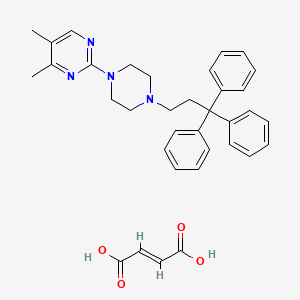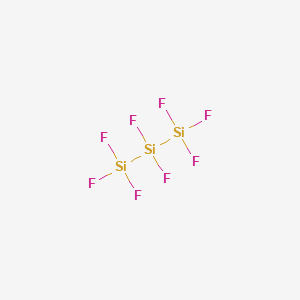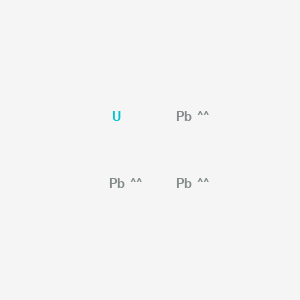
2,2'-Bi-1,3-dithiolane, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bi-1,3-dithiolane, 2-phenyl- is an organosulfur compound characterized by the presence of two 1,3-dithiolane rings connected by a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3-dithiolane, 2-phenyl- typically involves the reaction of 1,3-dithiolane derivatives with phenyl-containing reagents under specific conditions. One common method includes the use of bromine to react with 1,3-bis-tert-butyl thioethers, leading to the formation of the desired compound . The reaction proceeds under mild conditions, often involving a sulfonium-mediated ring closure.
Industrial Production Methods
Industrial production methods for 2,2’-Bi-1,3-dithiolane, 2-phenyl- are not extensively documented. the principles of organic synthesis and the use of scalable reaction conditions suggest that similar methods to those used in laboratory synthesis can be adapted for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bi-1,3-dithiolane, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
2,2’-Bi-1,3-dithiolane, 2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mécanisme D'action
The mechanism of action of 2,2’-Bi-1,3-dithiolane, 2-phenyl- involves its ability to form stable complexes with metal ions. This interaction can promote various chemical reactions, such as hydrolysis, where the compound acts as a catalyst. The formation of 1:1-adducts between the metal ion and the compound is a key step, followed by a slow ring-opening reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-dithiolane: Similar in structure but lacks the bi-dithiolane linkage.
1,3-Dithiane: Contains a single dithiolane ring.
Thiobenzophenone: Contains a sulfur atom bonded to a phenyl group but lacks the dithiolane rings.
Uniqueness
2,2’-Bi-1,3-dithiolane, 2-phenyl- is unique due to its dual dithiolane rings connected by a phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structure allows for more complex interactions and applications in various fields of research.
Propriétés
Numéro CAS |
21504-27-8 |
|---|---|
Formule moléculaire |
C12H14S4 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
2-(1,3-dithiolan-2-yl)-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C12H14S4/c1-2-4-10(5-3-1)12(15-8-9-16-12)11-13-6-7-14-11/h1-5,11H,6-9H2 |
Clé InChI |
WUZAIGIESTYTCT-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)C2(SCCS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
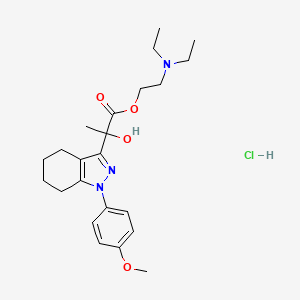
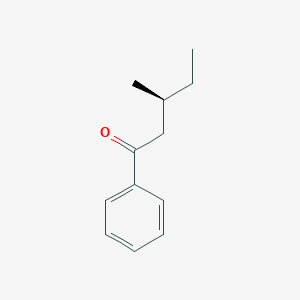


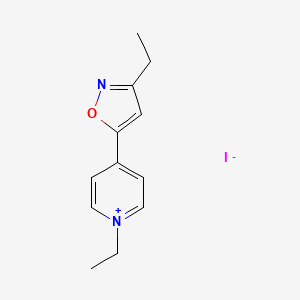
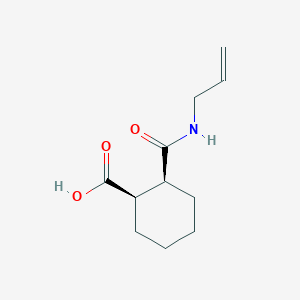
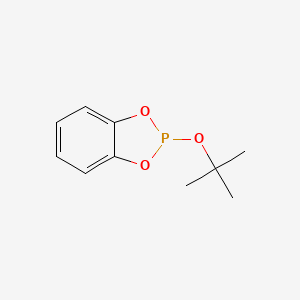
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
